molecular formula C16H11F2N3OS B2429439 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392245-07-7

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2429439
CAS No.: 392245-07-7
M. Wt: 331.34
InChI Key: BHTPKEKYICYLPB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of difluoro groups, a thiadiazole ring, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions, often involving the use of sulfur and nitrogen sources.

    Introduction of the Difluoro Groups: The difluoro groups are introduced through fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Coupling with Benzamide: The final step involves coupling the thiadiazole ring with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the difluoro groups.

Scientific Research Applications

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways or cellular functions.

Comparison with Similar Compounds

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide: Another compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.

    2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: A compound with a thieno[3,4-c]pyrazol ring instead of a thiadiazole ring, resulting in different reactivity and applications.

Properties

IUPAC Name

2,6-difluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c1-9-4-2-5-10(8-9)15-20-21-16(23-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTPKEKYICYLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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